molecular formula C19H24N2O2S B247219 1-(2-Naphthylsulfonyl)-4-(1-pyrrolidinyl)piperidine

1-(2-Naphthylsulfonyl)-4-(1-pyrrolidinyl)piperidine

Cat. No.: B247219
M. Wt: 344.5 g/mol
InChI Key: QBIHYCHFXLVILP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Naphthylsulfonyl)-4-(1-pyrrolidinyl)piperidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a naphthalene ring, a sulfonyl group, a pyrrolidine ring, and a piperidine ring, making it a multifaceted molecule with diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Naphthylsulfonyl)-4-(1-pyrrolidinyl)piperidine typically involves multi-step organic reactions. One common method includes the sulfonylation of 4-(pyrrolidin-1-yl)piperidine with naphthalene-2-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent reaction controls ensures the consistent production of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Naphthylsulfonyl)-4-(1-pyrrolidinyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The naphthalene ring can be reduced under specific conditions to form dihydronaphthalene derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under mild conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Dihydronaphthalene derivatives.

    Substitution: Various substituted sulfonyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Naphthylsulfonyl)-4-(1-pyrrolidinyl)piperidine is largely dependent on its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity through various pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The exact molecular targets and pathways involved can vary based on the specific application and context.

Comparison with Similar Compounds

    1-Naphthalen-2-yl-2-pyrrolidin-1-yl-pentan-1-one (Naphyrone): A stimulant with a similar naphthalene and pyrrolidine structure.

    Naphthalene-2-sulfonyl chloride: A precursor used in the synthesis of sulfonyl derivatives.

    4-(Pyrrolidin-1-yl)piperidine: A core structure in the synthesis of various bioactive compounds.

Uniqueness: 1-(2-Naphthylsulfonyl)-4-(1-pyrrolidinyl)piperidine stands out due to its combined structural features, which confer unique reactivity and functionality. The presence of both a sulfonyl group and a naphthalene ring allows for diverse chemical modifications and applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C19H24N2O2S

Molecular Weight

344.5 g/mol

IUPAC Name

1-naphthalen-2-ylsulfonyl-4-pyrrolidin-1-ylpiperidine

InChI

InChI=1S/C19H24N2O2S/c22-24(23,19-8-7-16-5-1-2-6-17(16)15-19)21-13-9-18(10-14-21)20-11-3-4-12-20/h1-2,5-8,15,18H,3-4,9-14H2

InChI Key

QBIHYCHFXLVILP-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3

Canonical SMILES

C1CCN(C1)C2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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